molecular formula C5H4N2O4 B1239714 Nifuroxime CAS No. 555-15-7

Nifuroxime

Cat. No. B1239714
CAS RN: 555-15-7
M. Wt: 156.1 g/mol
InChI Key: PTBKFATYSVLSSD-ZZXKWVIFSA-N
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Description

Nifuroxime is a pale yellow crystalline antifungal agent . It is often used in combination with furazolidone . Nifuroxime was marketed under the brand name Nifurat, which consists of Attapulgite and Nifuroxime . Nifurat is an oral, nonabsorbed medication that is used in the management of diarrhea .


Synthesis Analysis

The synthesis of Nifuroxime involves treating 5-nitrofurfural with hydroxylamine in alcohol .


Molecular Structure Analysis

Nifuroxime has the molecular formula C5H4N2O4 and a molecular weight of 156.0963 . The IUPAC Standard InChI for Nifuroxime is InChI=1S/C5H4N2O4/c8-6-3-4-1-2-5(11-4)7(9)10/h1-3,8H .


Chemical Reactions Analysis

The voltammetric behavior of nifuroxime was investigated comparing stationary voltammetric methods with the recently proposed sequential-injection stripping analysis (SISA) .


Physical And Chemical Properties Analysis

Nifuroxime has a molecular weight of 156.0963 . The nitrogen atom in its structure is characterized by a large deficit of negative charge . Therefore, on an aromatic ring, it has a strong electron withdrawing effect that deactivates the ring, because the resonance effect causes the “pull” of electrons from the cyclic aromatic structure .

Scientific Research Applications

Electrochemical Analysis

Nifuroxime has been utilized in electrochemical analysis through techniques like cyclic voltammetry and differential-pulse voltammetry. These methods are employed at both bare and DNA-modified glassy carbon electrodes. The reduction of Nifuroxime at DNA-modified electrodes results in a well-defined peak, which is not observed on bare surfaces . This application is significant in analytical chemistry for detecting and quantifying Nifuroxime in various samples.

Pharmaceutical Preparations

In pharmaceutical research, Nifuroxime is analyzed using spectrophotometric methods for its presence in drug formulations. These methods do not require preliminary separation steps, making them efficient for simultaneous determination of Nifuroxime and other compounds in their pharmaceutical preparations .

Mass Spectrometry

Nifuroxime’s mass spectrum has been recorded and analyzed, providing valuable data for researchers. The mass spectral data can be used to identify and characterize the compound in complex mixtures, which is crucial for applications in forensic science and drug testing .

Sequential-Injection Stripping Analysis (SISA)

The compound’s behavior has been studied using SISA, which compares stationary voltammetric methods with sequential-injection stripping analysis. This technique, particularly when used with DNA-modified electrodes, facilitates the regeneration of the electrode surface, reducing accumulation and memory effects. It extends the linear detection range and lowers the detection limit, enhancing the sensitivity of the analysis .

Bioelectrochemistry

Nifuroxime’s interaction with DNA-modified electrodes suggests potential applications in bioelectrochemistry. The optimization of pre-concentration processes at the DNA-modified surface leads to enhanced voltammetric current responses, which could be beneficial in studying biological systems and processes .

Chemical Structure Analysis

The detailed chemical structure of Nifuroxime has been elucidated, including its molecular weight and IUPAC Standard InChI. This information is essential for researchers in the field of chemical synthesis and design, as it allows for the exploration of structural analogs and derivatives .

Safety and Hazards

Nifuroxime is toxic if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapours, or spray . Contact with skin and eyes should be avoided and personal protective equipment should be used . It is recommended to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Nifuroxime shows both antibacterial and antiprotozoal activity . It is considered as an alternative to metronidazole, as it has a similar effect on protozoa (Trichomonas and Giardia lamblia) and Gardnerella, with no effect on lactobacilli . This suggests potential future directions for the use of Nifuroxime in treating various infections.

properties

IUPAC Name

(NE)-N-[(5-nitrofuran-2-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O4/c8-6-3-4-1-2-5(11-4)7(9)10/h1-3,8H/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBKFATYSVLSSD-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

555-15-7, 6236-05-1
Record name 5-Nitro-2-furaldoxime
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Record name Nifuroxime
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Record name Nifuroxime
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Record name 5-nitro-2-furaldehyde oxime
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of nifuroxime?

A1: Nifuroxime is a nitrofuran derivative with antibacterial and antifungal properties. While its exact mechanism of action remains incompletely understood, research suggests that it acts as a radiosensitizer, primarily targeting hypoxic cells. [] It is proposed that nifuroxime enhances the formation of DNA strand breaks in hypoxic cells when exposed to radiation. []

Q2: How does the reduction of nifuroxime relate to its biological activity?

A2: Nifuroxime, like other nitroheterocyclic compounds, undergoes metabolic reduction. This reduction process appears to be correlated with its cytotoxicity, DNA-damaging capabilities, and mutagenic potential. [] Faster reduction rates are generally associated with higher toxicity.

Q3: Does nifuroxime affect aerobic cells differently than hypoxic cells?

A3: Research indicates that nifuroxime exhibits selective toxicity towards hypoxic cells, leaving aerobic cells relatively unaffected. [] This selectivity makes it potentially useful for targeting hypoxic tumor cells in cancer treatment.

Q4: What is the molecular formula and weight of nifuroxime?

A4: The molecular formula of nifuroxime is C5H4N2O4, and its molecular weight is 156.09 g/mol.

Q5: Are there any spectroscopic data available for nifuroxime?

A5: Yes, spectroscopic studies, including pulse radiolysis, UV-Vis spectrophotometry, and electrochemical techniques like cyclic voltammetry and polarography, have been conducted on nifuroxime. [, , ] These studies provide insights into its redox properties, radical formation, and interactions with other molecules.

Q6: Are there any specific material compatibility concerns with nifuroxime?

A6: While the research papers provided do not explicitly discuss material compatibility beyond light and alkali sensitivity, it's essential to consider potential interactions with other substances during formulation and storage.

Q7: Are there any structural modifications known to influence the activity of nifuroxime?

A7: While specific structural modifications are not extensively discussed in the provided research, it's known that electron affinity plays a crucial role in the activity of nitroheterocyclic compounds, including nifuroxime. [, ] Modifications altering electron affinity would likely influence its radiosensitizing properties.

Q8: Are there any known mechanisms of resistance to nifuroxime?

A8: Research suggests that resistance to nitrofurans, including nifuroxime, might be linked to mutations affecting DNA repair mechanisms in bacteria. [] Additionally, the loss of a 46.7 kb circular DNA molecule was associated with nifuroxime sensitivity in Fusarium oxysporum. []

Q9: What are the known toxicological properties and safety profiles of nifuroxime?

A9: While nifuroxime is generally considered safe for topical applications, potential toxicity concerns, particularly with systemic exposure, have been raised. Research suggests that its metabolic reduction can lead to cytotoxic and potentially carcinogenic intermediates. []

Q10: What analytical methods are commonly used to characterize and quantify nifuroxime?

A10: Several analytical techniques have been employed to study nifuroxime, including:

  • Spectrophotometry: For quantitative analysis, particularly in pharmaceutical formulations. [, , ]
  • Chromatography: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used for separation and quantification, particularly in complex mixtures. [, , ]
  • Electrochemical techniques: Cyclic voltammetry and polarography provide insights into its redox properties and reduction mechanisms. [, ]

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